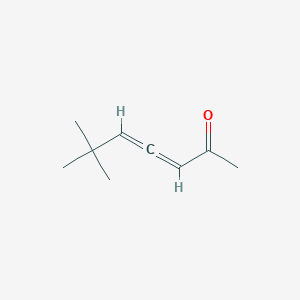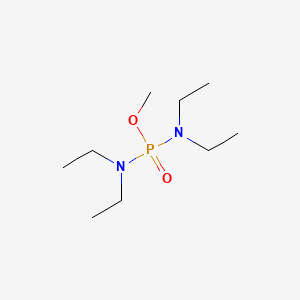
Phosphorodiamidic acid, tetraethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, tetraethyl-, methyl ester is an organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two amide groups and an ester group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, tetraethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of tetraethyl phosphorodiamidate with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorodiamidic acid, tetraethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in chemical synthesis and industrial applications.
Applications De Recherche Scientifique
Phosphorodiamidic acid, tetraethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Research explores its use in drug development, especially in designing inhibitors for specific enzymes.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorodiamidic acid, tetraethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing active phosphorodiamidic acid, which then interacts with the target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
Comparaison Avec Des Composés Similaires
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, tetraethyl-, ethyl ester
- Phosphorodiamidic acid, tetraethyl-, propyl ester
Comparison: Phosphorodiamidic acid, tetraethyl-, methyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The methyl ester group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
90723-35-6 |
|---|---|
Formule moléculaire |
C9H23N2O2P |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
N-[diethylamino(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C9H23N2O2P/c1-6-10(7-2)14(12,13-5)11(8-3)9-4/h6-9H2,1-5H3 |
Clé InChI |
DRMVCCSVICBCAM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(N(CC)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
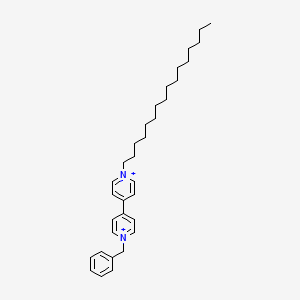
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
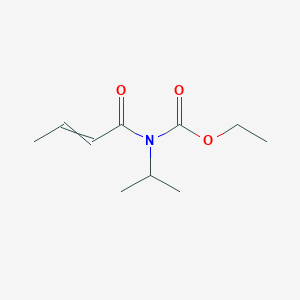
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
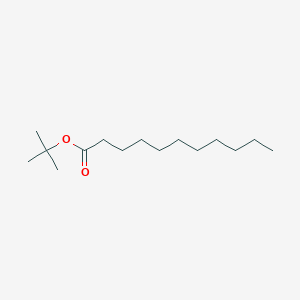
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
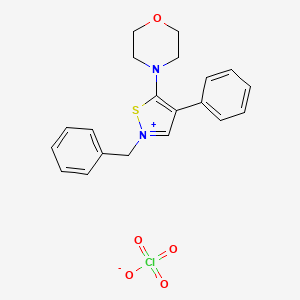
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
